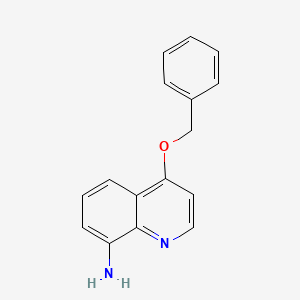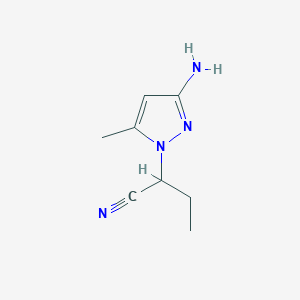![molecular formula C14H25NO3 B13073747 tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C14H25NO3. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The spirocyclic structure may also play a role in its biological activity by providing a rigid framework that can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
- tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl ester. This combination of features makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-7-14(10-15)6-4-5-11(16)9-14/h11,16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIZFSJNPCKQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073679.png)

![4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B13073684.png)



![3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13073711.png)
![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)
![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
